molecular formula C20H22N4OS B3030483 Chk1-IN-2 CAS No. 912367-45-4

Chk1-IN-2

Cat. No. B3030483
CAS RN: 912367-45-4
M. Wt: 366.5 g/mol
InChI Key: LMQOZGSVTQQPFU-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chk1-IN-2 is a small molecule inhibitor that has shown potential in cancer treatment. It targets the checkpoint kinase 1 (Chk1), which is a key regulator of cell cycle progression and DNA damage response. Inhibition of Chk1 can lead to the accumulation of DNA damage and cell death in cancer cells.

Scientific Research Applications

Inhibition of DNA Replication Initiation

Chk1-IN-2, as a Chk1 inhibitor, plays a significant role in the inhibition of DNA replication initiation. Research demonstrates that Chk1 inhibition triggers rapid phosphorylation of various proteins and leads to increased initiation of DNA replication, which is accompanied by DNA strand breaks and the formation of single-stranded DNA. This process is prevented by the downregulation of Cdk2 or Cdc45, or by the addition of CDK inhibitor roscovitine, suggesting Chk1's critical role in controlling DNA replication initiation (Syljuåsen et al., 2005).

Regulation and Functions in DNA Damage Control

Chk1 acts as a master regulator of DNA damage and replication checkpoints. It stabilizes stalled replication forks and suppresses replication origin firing when DNA synthesis is inhibited. Chk1's role extends to homologous recombination, chromatin modification, gene expression, spindle checkpoint proficiency, and cytokinesis. Its acute regulation during DNA damage responses is crucial for maintaining genomic stability (Smits & Gillespie, 2015).

Replication Checkpoint Targeting

Chk1 inhibitors like Chk1-IN-2 are essential for maintaining replication fork viability during exposure to DNA antimetabolites. Inhibition of Chk1, particularly in tumor cell lines, leads to the accumulation of double-strand DNA breaks and cell death, highlighting its potential in cancer therapy (Guzi et al., 2011).

Role in Cancer Therapy

Chk1 inhibitors are considered promising in cancer treatment due to their role in increasing the sensitivity of tumors to various anticancer agents, especially in tumors with defective G1 checkpoints. Chk1's essential function in DNA replication and cell division under unstressed conditions positions it as a significant target in oncology (Carrassa & Damia, 2011).

Allosteric Inhibitor Binding Site Characterization

Research into the allosteric inhibitor binding site of Chk1 reveals potential for developing highly selective Chk1 inhibitors. These inhibitors bind to a unique site on Chk1, providing insights into the molecular interactions and paving the way for more targeted cancer therapies (Vanderpool et al., 2009).

Essential Role in Tumor Cell Viability

Chk1 is essential for tumor cell viability following activation of the replication checkpoint. Its inhibition, especially in combination with DNA antimetabolite chemotherapeutic drugs, can be exploited to sensitize cancer cells, suggesting its potential as a therapeutic strategy in oncology (Cho et al., 2005).

properties

IUPAC Name

4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOZGSVTQQPFU-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chk1-IN-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chk1-IN-2
Reactant of Route 2
Reactant of Route 2
Chk1-IN-2
Reactant of Route 3
Chk1-IN-2
Reactant of Route 4
Reactant of Route 4
Chk1-IN-2
Reactant of Route 5
Reactant of Route 5
Chk1-IN-2
Reactant of Route 6
Reactant of Route 6
Chk1-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.